Pyridazino(4,5-e)-1,4-diazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122018-88-6 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyridazino[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-5-11-10-4-6(7)3-8-1/h3-5,9H,1-2H2 |
InChI Key |
JLYZXHKAEXTRFW-UHFFFAOYSA-N |
SMILES |
C1CN=CC2=CN=NC=C2N1 |
Isomeric SMILES |
C1=CN=C2C=NN=CC2=CN1 |
Canonical SMILES |
C1CN=CC2=CN=NC=C2N1 |
Synonyms |
pyridazino(4,5-e)-1,4-diazepine |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Pyridazino 4,5 E 1,4 Diazepine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of Pyridazino-Diazepines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of pyridazino-diazepine systems in solution. Through the analysis of one-dimensional and two-dimensional spectra, chemists can piece together the molecular puzzle with high confidence.
¹H NMR Spectroscopy: Proton NMR provides crucial information about the number of different types of protons and their connectivity. For instance, the aromatic protons on the pyridazine (B1198779) and any fused benzene (B151609) rings typically appear in the downfield region of the spectrum, while protons on the diazepine (B8756704) ring exhibit shifts that are dependent on their specific substitution and conformation.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic and aid in confirming the core structure. For example, carbonyl carbons within the diazepine ring, if present, will show distinct resonances at low field.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less commonly used due to lower natural abundance and sensitivity, offers direct insight into the electronic environment of the nitrogen atoms within the pyridazine and diazepine rings. nih.gov The chemical shifts can help distinguish between different nitrogen tautomers and ionization states. nih.gov
Below is a representative table of expected chemical shift ranges for the core pyridazino(4,5-e)-1,4-diazepine structure.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Pyridazine Ring Protons | ¹H | 8.0 - 9.5 | Highly dependent on substituents. |
| Diazepine Ring Protons (CH₂) | ¹H | 2.5 - 4.5 | Varies with conformation and substitution. |
| Pyridazine Ring Carbons | ¹³C | 140 - 160 | Quaternary carbons will be distinct. |
| Diazepine Ring Carbons | ¹³C | 40 - 70 | Saturated carbons in this region. |
| Pyridazine Ring Nitrogens | ¹⁵N | -100 to 100 | Relative to nitromethane. |
| Diazepine Ring Nitrogens | ¹⁵N | -300 to -200 | Amine-like nitrogens. |
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning the complex spectra of pyridazino-diazepines. huji.ac.il These experiments reveal correlations between nuclei, allowing for the establishment of bonding networks.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the proton connectivity within the pyridazine and diazepine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.eduscribd.com It provides a powerful method for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by revealing long-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduscribd.com This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as substituents to the core ring system.
The combined application of these 2D NMR techniques allows for a comprehensive and detailed assignment of all proton and carbon signals, confirming the proposed structure of the this compound derivative. slideshare.net
The this compound scaffold can exhibit interesting dynamic behaviors, such as tautomerism and conformational isomerism. researchgate.netbohrium.com Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these processes that occur on the NMR timescale. mdpi.com
Tautomerism, the migration of a proton between two or more sites, can be prevalent in heterocyclic systems. jst-ud.vn For instance, in derivatives with amide functionalities within the diazepine ring, lactam-lactim tautomerism may be observed. DNMR can be used to determine the rates of interconversion between tautomers by analyzing changes in the NMR spectra as a function of temperature. bohrium.com At low temperatures, the exchange may be slow enough to observe distinct signals for each tautomer, while at higher temperatures, these signals may coalesce into a single averaged peak. jst-ud.vn
Similarly, the seven-membered diazepine ring is inherently flexible and can adopt multiple conformations. DNMR studies can provide insights into the energy barriers associated with ring inversion and other conformational changes.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination.
This technique is the gold standard for confirming the absolute structure of a new compound and has been used to characterize various diazepine derivatives. researchgate.netnih.gov The resulting crystal structure provides a static picture of the molecule, which can be used to understand intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for the material's properties.
Ancillary Spectroscopic Techniques for Comprehensive Characterization.
In addition to NMR and X-ray crystallography, other spectroscopic techniques play a supporting yet important role in the complete characterization of this compound compounds.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational energies of different bonds. For pyridazino-diazepine derivatives, IR spectroscopy can confirm the presence of key functional groups. researchgate.net
A table of characteristic IR absorptions for functional groups commonly found in this class of compounds is provided below.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (amine/amide) | Stretching | 3300 - 3500 (often broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | 1630 - 1680 |
| C=N (pyridazine) | Stretching | 1580 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
The presence or absence of these characteristic bands in the IR spectrum provides corroborating evidence for the structure determined by NMR and X-ray crystallography. vscht.czlibretexts.org For example, a strong absorption in the 1630-1680 cm⁻¹ region would be indicative of a lactam moiety within the diazepine ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of heterocyclic compounds through fragmentation analysis. For derivatives of pyridazino-diazepine systems, high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is commonly employed to confirm the molecular formula of newly synthesized compounds.
While a specific mass spectrum for this compound is not available, analysis of related structures reveals common fragmentation patterns. For instance, in the mass spectrum of a pyridazino[3,4-d] ekb.egoxazin-5-one derivative, the molecular ion peak was observed, followed by fragmentation corresponding to the loss of a carboxyl group (COOH) and subsequent cleavages of the heterocyclic rings.
The table below illustrates hypothetical mass spectrometry data for a substituted this compound derivative, based on typical fragmentation patterns observed in similar heterocyclic systems.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Major Fragmentation Peaks (m/z) |
| 7-phenyl-2,3-dihydro-1H-pyridazino(4,5-e)-1,4-diazepine | C₁₃H₁₂N₄ | 225.1135 | 225.1140 | 197, 170, 118, 91 |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to verify its empirical and molecular formula. This technique is fundamental in the characterization of newly synthesized compounds to confirm their purity and elemental makeup.
For example, the characterization of 3,5-dihydro-4H-pyrido[2,3-b] liberty.edudiazepin-4-ones, a class of compounds related to the title structure, was achieved in part through elemental analysis. nih.gov Similarly, various benzo[b]pyrano[2,3-e] liberty.edudiazepine derivatives have had their structures confirmed by comparing the calculated and found elemental percentages.
The following interactive table presents representative elemental analysis data for a related heterocyclic compound, demonstrating the expected correlation between theoretical and experimental values for a pure sample.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| 5-Amino-14-methyl-2-phenylbenzo[b]pyrazolo[1″,5″:1′,2′]pyrimido[4′,5′:4,5]pyrano[2,3-e] liberty.edudiazepin-6(8H)-one | C₂₃H₁₆N₆O₂ | C | 67.64 | 67.32 |
| H | 3.95 | 3.68 | ||
| N | 20.58 | 20.26 | ||
| 4-(Diethylamino)-5-methyl-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e] liberty.edudiazepine-3-carbonitrile | C₁₈H₁₈N₄O₂ | C | 67.07 | 66.86 |
| H | 5.63 | 5.35 | ||
| N | 17.38 | 17.14 |
Computational and Theoretical Investigations of Pyridazino 4,5 E 1,4 Diazepine Chemistry
Quantum Chemical Studies on Electronic Structure, Aromaticity, and Stability
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are routinely used to optimize the geometry of pyridazino-diazepine systems and to calculate their electronic properties. These studies are crucial for predicting the stability of different isomers and tautomers.
The aromaticity of the individual rings within the fused system is another critical aspect investigated by computational methods. A common technique is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values suggesting anti-aromaticity. In studies of pyridodiazepines, the six-membered pyridinoid ring generally exhibits aromatic character (negative NICS values), unless it is protonated. In contrast, the seven-membered diazepine (B8756704) ring often shows anti-aromatic or non-aromatic character (positive or near-zero NICS values). This interplay of aromaticity between the fused rings is a key feature of the electronic structure of these systems.
Table 1: Representative Theoretical Data on Isomer Stability (Note: Data is for the related pyrido[m,n]diazepine system to illustrate computational approaches)
| Isomer Type | Relative Stability (kcal/mol) | Key Structural Feature |
| Pyrido researchgate.netnih.govdiazepine | Most Stable | N-atoms near junction, opposite sides |
| Pyrido researchgate.netnih.govdiazepine | ~7 kcal/mol higher energy | - |
| Pyrido researchgate.netnih.govdiazepine | ~20 kcal/mol higher energy | - |
| Pyrido nih.govnih.govdiazepine | Least Stable (~26 kcal/mol higher) | - |
This table illustrates how computational chemistry can rank the stability of different isomers, a crucial step in predicting the most likely products of a synthetic route.
Conformational Analysis and Determination of Ring Inversion Barriers of the Seven-Membered Diazepine Ring
The seven-membered diazepine ring is not planar and can adopt several conformations, most commonly a boat-like shape. Due to the asymmetry of the fused pyridazino ring, two non-superimposable boat conformations, which are mirror images (enantiomers), can exist. The interconversion between these two forms is a dynamic process known as ring inversion. The energy barrier to this inversion is a critical parameter that dictates the conformational flexibility of the molecule at a given temperature.
Computational studies, particularly using ab initio and DFT methods, have been successfully applied to model this ring inversion process in related diazepine systems. For example, systematic ab initio calculations have been performed on diazepam and its derivatives to map the energetic pathway of ring inversion. jksus.org These calculations can identify the transition state of the inversion process and determine its energy relative to the ground state conformers, thus yielding the ring inversion barrier.
A detailed study on 3,5-dihydro-4H-pyrido[2,3-b] researchgate.netnih.govdiazepin-4-ones provides an excellent case study. nih.gov The ring inversion barrier for a derivative, 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] researchgate.netnih.govdiazepin-4-one, was determined both experimentally through variable-temperature NMR spectroscopy and computationally using DFT (B3LYP/6-311++G(d,p)) calculations. nih.govgoogle.com The calculated barrier provides valuable insight into the molecule's structural dynamics. Such studies reveal how substituents on the diazepine or pyridazine (B1198779) ring can influence the height of this barrier, thereby affecting the conformational properties of the molecule.
Table 2: Calculated Ring Inversion Barriers for a Related Pyridodiazepinone (Data from a study on 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] researchgate.netnih.govdiazepin-4-one)
| Compound | Method | Calculated Ring Inversion Barrier (kcal/mol) |
| 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] researchgate.netnih.govdiazepin-4-one | B3LYP/6-311++G(d,p) | 12.3 |
This data demonstrates the capability of computational methods to quantify the dynamic behavior of the diazepine ring, a property that can be crucial for receptor binding and other biological activities.
Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Calculations)
One of the most powerful applications of computational chemistry in structural elucidation is the prediction of NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. gaussian.com This method, typically employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values can then be converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
For complex heterocyclic systems like pyridazino-diazepines, where spectral assignment can be challenging due to overlapping signals and complex coupling patterns, GIAO calculations are invaluable. A comprehensive study on a series of 3,5-dihydro-4H-pyrido[2,3-b] researchgate.netnih.govdiazepin-4-ones demonstrated the accuracy of this approach. nih.govgoogle.com The ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts were calculated at the GIAO/B3LYP/6-311++G(d,p) level and showed excellent correlation with the experimentally measured values. nih.govgoogle.com This agreement between calculated and experimental data provides strong confidence in the assigned chemical structures.
Table 3: Correlation between Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for Pyrido[2,3-b] researchgate.netnih.govdiazepin-4-ones and Related Benzodiazepines
| Nucleus | Number of Data Points | Correlation Equation | R² |
| ¹³C | 299 | δcalc = 1.01 * δexp - 2.8 | 0.998 |
This table, adapted from a study on related compounds, highlights the high accuracy of GIAO calculations in predicting NMR spectra, making it an essential tool for structural verification. nih.govgoogle.com
Theoretical Elucidation of Reaction Mechanisms and Energetic Pathways
Computational chemistry provides a virtual laboratory to explore the mechanisms of chemical reactions. For the synthesis of pyridazino-diazepine systems, theoretical studies can elucidate the step-by-step pathway of ring formation, identify key intermediates and transition states, and calculate the activation energies for each step. This information is crucial for understanding reaction outcomes and for optimizing reaction conditions.
The synthesis of diazepine rings often involves condensation reactions. Theoretical studies on the formation of 1,4-diazepine rings from the reaction of cetimine intermediates with aromatic aldehydes have utilized DFT to map out the reaction mechanism. nih.gov These studies can determine which of several possible reaction pathways is energetically most favorable. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. Such analyses can also probe the role of catalysts and solvent effects on the reaction pathway.
For the synthesis of pyridazino[4,5-e]-1,4-diazepine, computational modeling could be used to investigate the cyclization step, for example, by examining the intramolecular condensation that forms the seven-membered ring. This would involve locating the transition state for the C-N bond formation and determining the associated energy barrier, thereby predicting the feasibility of the reaction.
Structure-Property Relationship Studies from a Theoretical Perspective
A major goal of computational chemistry in drug discovery and materials science is to establish relationships between the chemical structure of a molecule and its properties. For pyridazino-diazepines, this could involve correlating computed molecular descriptors with physical properties or biological activities.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) studies are powerful examples of this approach. nih.govnih.gov In these models, various calculated descriptors—such as electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and conformational energies—are correlated with an observed property, such as receptor binding affinity or reaction rate.
For instance, in the closely related benzodiazepine (B76468) class, computational models have been used to predict binding affinity to GABA-A receptors. nih.gov These studies can identify which structural features and electronic properties are essential for high-affinity binding. A hypothetical QSAR study on a series of pyridazino[4,5-e]-1,4-diazepine derivatives could, for example, reveal that a specific substitution pattern on the pyridazine ring leads to enhanced biological activity. Such a study would involve calculating a range of descriptors for each molecule in the series and then using statistical methods to build a predictive model. This theoretical framework provides a rational basis for designing new compounds with improved properties.
Emerging Research Avenues and Future Directions in Pyridazino 4,5 E 1,4 Diazepine Chemistry
Advancements in Green and Sustainable Synthetic Methodologies for Pyridazino-Diazepines
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic frameworks like pyridazino-diazepines. Researchers are actively seeking to replace hazardous reagents and solvents, improve energy efficiency, and reduce waste generation. Key advancements in this area include the development of one-pot multicomponent reactions, which streamline synthetic sequences and minimize purification steps. For instance, the use of eco-friendly solvents such as water, ethanol, or supercritical fluids is being explored to replace traditional volatile organic compounds.
Furthermore, catalyst innovation is at the forefront of sustainable synthesis. The application of heterogeneous catalysts, which can be easily recovered and reused, is a significant step forward. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. These green approaches not only mitigate the environmental impact but also often lead to more efficient and economically viable synthetic routes to pyridazino-diazepine derivatives.
Exploration of Novel Reaction Pathways and Unprecedented Reactivity of the Core Scaffold
Current research is focused on uncovering unprecedented reactivity of this scaffold. This includes exploring transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the heterocyclic core, thereby expanding the accessible chemical space. Additionally, investigations into cycloaddition reactions, ring-opening and ring-closing metathesis, and C-H activation are revealing new avenues for functionalization. Understanding the inherent reactivity of the pyridazino-diazepine system is crucial for the rational design and synthesis of new derivatives with tailored properties.
Development and Application of Advanced Spectroscopic and Computational Tools for Structural and Mechanistic Investigations
A deep understanding of the structure and reaction mechanisms of pyridazino(4,5-e)-1,4-diazepines is fundamental to advancing their chemistry. Advanced spectroscopic techniques are indispensable in this regard. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, provides detailed insights into the connectivity and spatial relationships of atoms within the molecule. X-ray crystallography remains the gold standard for unambiguous determination of the solid-state structure, revealing precise bond lengths, bond angles, and conformational details.
In parallel, computational chemistry has become a powerful partner to experimental studies. Density Functional Theory (DFT) calculations are routinely employed to predict molecular geometries, electronic properties, and spectroscopic parameters, aiding in the interpretation of experimental data. Furthermore, computational modeling can be used to elucidate reaction mechanisms, identify transition states, and rationalize observed reactivity and selectivity. The synergy between advanced spectroscopy and computational tools provides a comprehensive picture of the structural and dynamic properties of pyridazino-diazepines.
Theoretical Design of Pyridazino(4,5-e)-1,4-diazepine Scaffolds with Tailored Chemical Properties
The ability to predict and tailor the chemical properties of molecules is a central goal of modern chemistry. Theoretical design, powered by computational methods, is playing an increasingly important role in the development of novel this compound scaffolds. By employing in silico techniques, researchers can design virtual libraries of derivatives and predict their physicochemical properties, such as solubility, lipophilicity, and electronic characteristics.
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features with desired chemical properties. This allows for the rational design of molecules with optimized characteristics for specific applications. For example, by modifying substituents on the pyridazino-diazepine core, it is possible to fine-tune the molecule's electronic properties, making it more or less susceptible to certain chemical reactions. This predictive power accelerates the discovery process and reduces the need for extensive trial-and-error synthesis.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Physical Organic Chemistry, and Computational Chemistry
The future of this compound chemistry lies in a highly interdisciplinary approach that integrates synthetic, physical organic, and computational chemistry. Synthetic chemists are tasked with developing efficient and versatile methods to construct and functionalize the core scaffold. Physical organic chemists contribute by investigating reaction mechanisms, kinetics, and the underlying principles governing the reactivity and stability of these compounds.
Computational chemists provide the theoretical framework to understand and predict the behavior of pyridazino-diazepines at the molecular level. This collaborative effort creates a powerful feedback loop: computational predictions can guide synthetic efforts, while experimental results provide crucial data to validate and refine theoretical models. This synergistic approach is essential for tackling complex challenges and unlocking the full potential of the this compound scaffold in various scientific domains.
Q & A
Q. What novel applications exist for pyridazino[4,5-e]-1,4-diazepine scaffolds beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
